1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a methoxybenzyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction of 4-fluorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine to form 1-(4-fluorophenylsulfonyl)piperazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to investigate the role of specific molecular pathways and targets.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: Lacks the sulfonyl and methoxybenzyl groups, resulting in different chemical properties and biological activities.
1-(4-Methoxybenzyl)piperazine:
1-(4-Fluorophenylsulfonyl)piperazine: Lacks the methoxybenzyl group, affecting its overall stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21FN2O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-18-5-3-2-4-15(18)14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17/h2-9H,10-14H2,1H3 |
InChI Key |
GOYSXEFLZMELRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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